7-Acetyltaxol
Overview
Description
7-Acetyltaxol is a derivative of the chemotherapeutic agent Taxol (also known as Paclitaxel). It has the molecular formula C49H53NO15 and a molecular weight of 895.9 g/mol . It is also known by other names such as 7-Acetyl Paclitaxel .
Synthesis Analysis
The synthesis and biological activity of 7-Acetyltaxol have been reported in scientific literature . The activity is measured in vivo by cytotoxicity toward the macrophage-like cell line J774.2, and in vitro by promotion of microtubule assembly in the absence of exogenous GTP .
Molecular Structure Analysis
The molecular structure of 7-Acetyltaxol is complex, with multiple functional groups and chiral centers . The InChI (International Chemical Identifier) for 7-Acetyltaxol is InChI=1S/C49H53NO15/c1-26-33 (63-45 (58)38 (54)37 (30-17-11-8-12-18-30)50-43 (56)31-19-13-9-14-20-31)24-49 (59)42 (64-44 (57)32-21-15-10-16-22-32)40-47 (7,41 (55)39 (62-28 (3)52)36 (26)46 (49,5)6)34 (61-27 (2)51)23-35-48 (40,25-60-35)65-29 (4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3, (H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
.
Chemical Reactions Analysis
The chemical reactions involving 7-Acetyltaxol are complex and involve multiple steps . The addition of an acetyl moiety at C-2’ results in loss of in vitro activity but not cytotoxicity . The properties of 7-acetyltaxol are similar to those of taxol in its effects on cell replication and on in vitro microtubule polymerization .
Scientific Research Applications
Synthesis and Biological Activity
7-Acetyltaxol, a derivative of taxol, has been studied for its biological activities. Mellado et al. (1984) reported the synthesis of 7-acetyltaxol and its in vivo cytotoxicity towards the J774.2 macrophage-like cell line and in vitro promotion of microtubule assembly. They found that 7-acetyltaxol has similar properties to taxol in cell replication effects and in vitro microtubule polymerization, suggesting its potential in structural modifications for drug development (Mellado et al., 1984).
Solid-State Chemistry in Pharmaceutical Applications
Foppoli et al. (2007) investigated the solid-state chemistry of ambroxol theophylline-7-acetate, a salt combining ambroxol and theophylline-7-acetic acid. This compound, used in the treatment of bronchial and pulmonary diseases, exhibits two polymorphs and four solvated forms, important for pharmaceutical formulation and drug delivery systems (Foppoli et al., 2007).
Role in Anti-Inflammatory and Anti-Cancer Applications
Park et al. (2020) synthesized 7-acetoxycoumarin from umbelliferone and examined its anti-inflammatory properties in lipopolysaccharide-treated macrophage cells. They found that 7-acetoxycoumarin inhibited the production of pro-inflammatory cytokines in a concentration-dependent manner, indicating its potential as an anti-inflammatory compound (Park et al., 2020).
Enhancing Taxol Production
Li et al. (2017) focused on improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) for Taxol production. They engineered a DBAT mutant with approximately six times higher catalytic efficiency than the wild-type, which is significant for environmentally friendly Taxol production from abundant analogues (Li et al., 2017).
Genetic Studies Using Caffeine Metabolites
Kilbane et al. (1990) determined human acetylation genotype by measuring urinary caffeine metabolites. This noninvasive method could be significant in investigating the relationship between acetylation polymorphism and clinical disorders, potentially including those related to 7-acetyltaxol metabolism (Kilbane et al., 1990).
Synthesis and Biological Activity in Modified Taxols
Magri and Kingston (1988) studied various taxol derivatives, including 7-acetyltaxol, to determine their biological activities in cancer cell culture and in vivo assays. Their research contributes to understanding the potential of 7-acetyltaxol in cancer treatment (Magri & Kingston, 1988).
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-XOVTVWCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyltaxol | |
CAS RN |
92950-39-5 | |
Record name | 7-Acetyltaxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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